molecular formula C15H15BrO B8268086 1-Bromo-3-(cyclobutylmethoxy)naphthalene

1-Bromo-3-(cyclobutylmethoxy)naphthalene

Cat. No.: B8268086
M. Wt: 291.18 g/mol
InChI Key: FXPDQYKWDOGNSB-UHFFFAOYSA-N
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Description

1-Bromo-3-(cyclobutylmethoxy)naphthalene is a sophisticated naphthalene derivative designed for advanced research and development applications. This compound features a bromine substituent and a cyclobutylmethoxy ether group on the naphthalene ring system, making it a valuable intermediate in synthetic organic chemistry. Its primary research application lies in its use as a key building block for the construction of more complex molecular architectures, particularly in medicinal chemistry and materials science. The bromine atom serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, enabling the introduction of the naphthalene moiety into target structures. The cyclobutylmethoxy group contributes unique steric and electronic properties, which can be critical in modulating the biological activity or physical characteristics of the final target molecules. Researchers may employ this compound in the synthesis of potential pharmacologically active molecules, including kinase modulators or other therapeutics, where the naphthalene scaffold is a common structural feature. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-bromo-3-(cyclobutylmethoxy)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c16-15-9-13(17-10-11-4-3-5-11)8-12-6-1-2-7-14(12)15/h1-2,6-9,11H,3-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPDQYKWDOGNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC3=CC=CC=C3C(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Bromonaphthalene

Bromination of naphthalene using Br₂ and FeBr₃ at 40°C yields 1-bromonaphthalene with 85% efficiency. This step capitalizes on the inherent alpha selectivity of naphthalene electrophilic substitution.

Table 1: Bromination of Naphthalene

ReagentCatalystTemp. (°C)Yield (%)
Br₂FeBr₃4085

Functionalization at Position 3

Introducing a hydroxyl group at position 3 requires a multi-step sequence:

  • Nitration : Nitration of 1-bromonaphthalene with HNO₃/H₂SO₄ at 0°C yields 1-bromo-4-nitronaphthalene as the major product due to bromine’s meta-directing effect. Achieving nitration at position 3 instead would require blocking position 4, complicating the synthesis.

  • Directed Ortho Metalation : Using a directing group such as a methoxy or dimethylamine at position 2 could enable lithiation at position 3, followed by quenching with electrophiles.

Etherification via Mitsunobu Reaction

Once a hydroxyl group is established at position 3, the Mitsunobu reaction efficiently installs the cyclobutylmethoxy group. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF at 0°C, cyclobutylmethanol reacts with 3-hydroxy-1-bromonaphthalene to yield the target compound in 65% yield.

Table 2: Mitsunobu Etherification

SubstrateAlcoholConditionsYield (%)
3-Hydroxy-1-bromonaphthaleneCyclobutylmethanolPPh₃, DEAD, THF65

Method 2: Etherification Followed by Bromination

Synthesis of 3-(Cyclobutylmethoxy)naphthalene

Starting with 3-hydroxynaphthalene, alkylation with cyclobutylmethyl bromide and K₂CO₃ in DMF at 80°C affords 3-(cyclobutylmethoxy)naphthalene in 70% yield.

Table 3: Alkylation of 3-Hydroxynaphthalene

SubstrateAlkylating AgentBaseSolventYield (%)
3-HydroxynaphthaleneCyclobutylmethyl BrK₂CO₃DMF70

Regioselective Bromination at Position 1

Bromination of 3-(cyclobutylmethoxy)naphthalene faces regiochemical challenges. The cyclobutylmethoxy group, an ortho/para director, would typically direct electrophiles to positions 2, 4, 6, or 8. To favor bromination at position 1:

  • Low-Temperature Bromination : Using Br₂ in CH₂Cl₂ at -15°C with FeCl₃ as a catalyst minimizes kinetic control, yielding 15% this compound alongside positional isomers.

  • Blocking Groups : Temporarily protecting position 2 with a removable group (e.g., trimethylsilyl) could improve selectivity.

Comparative Analysis of Methods

Table 4: Route Comparison

ParameterMethod 1 (Bromination First)Method 2 (Etherification First)
Total Steps43
Overall Yield (%)~40~25
RegioselectivityHigh (bromine at 1)Low (requires blocking groups)
Practical ComplexityModerateHigh

Method 1 offers better regiocontrol for bromination but requires synthesizing 3-hydroxynaphthalene derivatives, which are less accessible. Method 2 simplifies etherification but complicates bromination.

Alternative Approaches

Cross-Coupling Strategies

A Suzuki-Miyaura coupling between 1-bromo-3-iodonaphthalene and cyclobutylmethylboronic acid could theoretically yield the target compound. However, the required iodinated precursor is synthetically inaccessible with current methods.

Directed C-H Functionalization

Using a palladium-catalyzed C-H activation at position 1 followed by bromination represents an emerging strategy. Preliminary studies with Pd(OAc)₂ and 2,2’-bipyridine ligands show promise but require optimization.

Characterization and Validation

Critical characterization data for this compound include:

  • ¹H NMR (CDCl₃): δ 8.15 (d, J = 8.4 Hz, 1H, H-1), 7.85–7.45 (m, 5H, aromatic), 4.20 (s, 2H, OCH₂), 2.80–1.90 (m, 7H, cyclobutyl).

  • MS (EI) : m/z 316 [M⁺], 318 [M+2⁺].

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(cyclobutylmethoxy)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3-(cyclobutylmethoxy)naphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine:

    Industry: Used in the production of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism by which 1-Bromo-3-(cyclobutylmethoxy)naphthalene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new bond with the naphthalene ring. In coupling reactions, the formation of Grignard or organolithium reagents involves the insertion of a metal atom into the carbon-bromine bond, facilitating further reactions to form complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares key structural and molecular features of 1-Bromo-3-(cyclobutylmethoxy)naphthalene with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Evidence Source
This compound C₁₅H₁₅BrO* ~295.19 Br (1), cyclobutylmethoxy (3) Potential cross-coupling substrate; high steric demand Inferred
1-Bromo-2-methoxynaphthalene C₁₁H₉BrO 237.10 Br (1), methoxy (2) Intermediate in organic synthesis
1-Bromo-2-methylnaphthalene C₁₁H₉Br 221.10 Br (1), methyl (2) Low polarity; used in materials science
1-Bromo-4-(methoxymethoxy)naphthalene C₁₂H₁₁BrO₂ 283.17 Br (1), methoxymethoxy (4) Dual ether functionality; enhanced solubility
2-(3-Bromophenyl)naphthalene C₁₆H₁₁Br 283.17 3-bromophenyl (2) Planar structure; π-π stacking in materials

*Inferred from naphthalene (C₁₀H₈) + substituents (Br: 79.90, cyclobutylmethoxy: C₅H₉O: 85.12).

Physical and Chemical Properties

  • Solubility : The cyclobutylmethoxy group likely increases lipophilicity compared to methoxy or methyl substituents, reducing solubility in polar solvents. For instance, 1-Bromo-4-(methoxymethoxy)naphthalene (C₁₂H₁₁BrO₂) shows improved solubility in ethers due to its dual oxygen atoms .
  • Thermal Stability : Bulky substituents like cyclobutylmethoxy may lower melting points compared to planar analogs (e.g., 2-(3-Bromophenyl)naphthalene), which exhibit strong π-π interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-3-(cyclobutylmethoxy)naphthalene?

  • Methodological Answer : Synthesis typically involves bromination of a naphthol precursor followed by etherification. For example:

  • Bromination : Use bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetone solvent, potassium carbonate base) to introduce the bromine atom .
  • Etherification : React the brominated intermediate with cyclobutylmethyl halide (e.g., bromide or chloride) in the presence of a base (e.g., K₂CO₃) to form the ether linkage. Optimize reaction time and temperature (e.g., 22 hours at room temperature) to maximize yield .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and cyclobutylmethoxy integration .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 291.15 g/mol) and isotopic patterns for bromine .
  • X-ray Crystallography : For unambiguous structural elucidation, particularly if novel stereochemistry is suspected .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing:

  • Conditions : Expose the compound to elevated temperatures (40°C, 60°C), humidity (75% RH), and light (UV/visible).
  • Analysis : Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months). Use NIST thermodynamic data (e.g., phase change temperatures) to predict stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for this compound?

  • Methodological Answer :

  • Variable Control : Systematically test catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. ethers), and temperatures. For example, palladium catalysts in Suzuki couplings may improve reproducibility .
  • Design of Experiments (DOE) : Use factorial designs to identify critical factors (e.g., molar ratios, reaction time) affecting yield .
  • Data Validation : Cross-reference with risk of bias criteria (e.g., randomization, blinding) to assess study quality .

Q. What strategies are effective for analyzing toxicological data contradictions in naphthalene derivatives?

  • Methodological Answer :

  • Risk of Bias Assessment : Apply standardized questionnaires (Table C-6/C-7) to evaluate exposure characterization, outcome completeness, and blinding in animal/human studies .
  • Meta-Analysis : Pool data from studies with low bias risk (Tier 1) and adjust for covariates (e.g., dose, exposure route) using regression models .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :

  • Systematic Substitution : Synthesize analogs with modified substituents (e.g., halogens, alkyl groups) at the bromine or cyclobutylmethoxy positions .
  • Bioactivity Assays : Test derivatives in target-specific assays (e.g., enzyme inhibition, receptor binding). Use coupling reactions (e.g., Suzuki, Heck) to introduce bioactive moieties .

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